3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a combination of naphthalene, piperazine, pyrazole, and pyridazine moieties
Mechanism of Action
Target of Action
Similar compounds with piperazine and pyrazine moieties have been reported to exhibit a wide range of biological activities . For instance, piperazine derivatives have been associated with antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists .
Biochemical Pathways
For instance, some piperazine derivatives have been associated with the dopaminergic and serotonergic pathways .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the pyrazole and piperazine groups. The final step involves the attachment of the naphthalene-2-carbonyl group to the piperazine moiety. Common reagents used in these reactions include various halogenated intermediates, coupling agents, and catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyridazine ring.
Scientific Research Applications
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety and have been studied for their antibacterial activity.
Pyrazinamide derivatives: These compounds contain the pyrazole group and are used as anti-tubercular agents.
Indole derivatives: These compounds feature a similar structural motif and have been evaluated for their cytotoxic activity.
Uniqueness
3-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is unique due to its combination of multiple functional groups, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
naphthalen-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-7-6-17-4-1-2-5-18(17)16-19)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-3-10-23-28/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHOQWIVUZGCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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